4-[(2,4-Difluorobenzyl)oxy]benzonitrile
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Overview
Description
4-[(2,4-Difluorobenzyl)oxy]benzonitrile is an organic compound characterized by the presence of a benzonitrile group substituted with a 2,4-difluorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Difluorobenzyl)oxy]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzyl alcohol and 4-hydroxybenzonitrile.
Etherification Reaction: The 2,4-difluorobenzyl alcohol is reacted with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, potentially involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Difluorobenzyl)oxy]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitrile group.
Oxidation and Reduction: The benzonitrile moiety can be reduced to corresponding amines under suitable conditions, while the ether linkage can be susceptible to oxidative cleavage.
Hydrolysis: Under acidic or basic conditions, the ether bond can be hydrolyzed to yield 2,4-difluorobenzyl alcohol and 4-hydroxybenzonitrile.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives.
Reduction: Corresponding amines.
Hydrolysis: 2,4-difluorobenzyl alcohol and 4-hydroxybenzonitrile.
Scientific Research Applications
4-[(2,4-Difluorobenzyl)oxy]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 4-[(2,4-Difluorobenzyl)oxy]benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity.
Receptor Modulation: Interacting with receptor sites to modulate signal transduction pathways.
Comparison with Similar Compounds
4-[(2,4-Difluorobenzyl)oxy]benzonitrile can be compared with other similar compounds such as:
4-[(2,4-Dichlorobenzyl)oxy]benzonitrile: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic and steric properties.
4-[(2,4-Difluorophenyl)oxy]benzonitrile: Lacks the benzyl group, affecting its reactivity and application scope.
4-[(2,4-Difluorobenzyl)oxy]benzaldehyde: Contains an aldehyde group instead of a nitrile, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable for targeted applications in various fields.
Properties
IUPAC Name |
4-[(2,4-difluorophenyl)methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAHLXMSKVZRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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